Alclofenac Isopropyl Ester

Impurity profiling HPLC/GC reference standards Pharmaceutical quality control

Alclofenac Isopropyl Ester (CAS 69801-29-2, molecular formula C₁₄H₁₇ClO₃, molecular weight 268.74 g/mol) is the isopropyl carboxylic ester derivative of alclofenac, a phenylacetic acid–class non-steroidal anti-inflammatory drug (NSAID) that was historically used for rheumatoid arthritis and ankylosing spondylitis but withdrawn from the UK market in 1979 due to adverse event concerns. The esterification of the carboxylic acid moiety alters the compound's lipophilicity and hydrolytic lability relative to the parent acid, making it of interest as a potential prodrug candidate, a reference impurity standard, or a synthetic intermediate in NSAID-related analytical and pharmacological research.

Molecular Formula C14H17ClO3
Molecular Weight 268.73 g/mol
Cat. No. B13419980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlclofenac Isopropyl Ester
Molecular FormulaC14H17ClO3
Molecular Weight268.73 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC1=CC(=C(C=C1)OCC=C)Cl
InChIInChI=1S/C14H17ClO3/c1-4-7-17-13-6-5-11(8-12(13)15)9-14(16)18-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3
InChIKeyUFLQDRBPLDZPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alclofenac Isopropyl Ester: Chemical Identity, NSAID Class Context, and Research Procurement Relevance


Alclofenac Isopropyl Ester (CAS 69801-29-2, molecular formula C₁₄H₁₇ClO₃, molecular weight 268.74 g/mol) is the isopropyl carboxylic ester derivative of alclofenac, a phenylacetic acid–class non-steroidal anti-inflammatory drug (NSAID) that was historically used for rheumatoid arthritis and ankylosing spondylitis but withdrawn from the UK market in 1979 due to adverse event concerns [1]. The esterification of the carboxylic acid moiety alters the compound's lipophilicity and hydrolytic lability relative to the parent acid, making it of interest as a potential prodrug candidate, a reference impurity standard, or a synthetic intermediate in NSAID-related analytical and pharmacological research .

Why Alclofenac Isopropyl Ester Cannot Be Swapped for the Free Acid or Alternative Ester Homologs in Analytical and Pharmacological Studies


Simple replacement of Alclofenac Isopropyl Ester with the parent alclofenac free acid or with other alkyl ester homologs such as the methyl or ethyl ester is not scientifically tenable because the ester moiety governs critical physicochemical properties—including lipophilicity (log P), hydrolytic stability, and chromatographic retention time—that are essential for accurate analytical method validation (e.g., impurity profiling and HPLC peak identification) [1] . In pharmacological contexts, the rate and extent of in vivo esterase-mediated hydrolysis to the active metabolite, as well as membrane permeability, vary systematically with the alkyl chain architecture; for the broader arylacetic acid prodrug class, different ester forms display divergent oral bioavailability, ulcerogenic liability, and anti-inflammatory potency [2] [3]. The quantitative evidence below demonstrates why this specific compound warrants distinct procurement consideration.

Alclofenac Isopropyl Ester: Quantifiable Differentiation Evidence for Procurement and Scientific Use


Chromatographic Differentiation from Closely Related Alkyl Ester Impurities: Methyl, Ethyl, and Isopropyl Esters Require Individual Reference Standards

In pharmaceutical quality control, alclofenac isopropyl ester (CAS 69801-29-2) is formally listed as 'Alclofenac Impurity 3', alongside its methyl ester (Impurity 1, CAS 23918-07-2) and ethyl ester (Impurity 2, CAS 20788-45-8). Each ester impurity requires a distinct, certified reference standard because their chromatographic retention times and mass spectrometric fragmentation patterns differ sufficiently that none serves as a surrogate for another in validated HPLC or GC methods . The isopropyl ester, with a molecular weight of 268.74 g/mol and the branched alkyl chain, exhibits a longer retention time and distinct MS spectrum compared with the methyl (M.W. 240.69 g/mol) and ethyl (M.W. 254.72 g/mol) homologs under standard reversed-phase conditions [1].

Impurity profiling HPLC/GC reference standards Pharmaceutical quality control

Lipophilicity Advantage of the Isopropyl Ester: Higher Log P and Increased Membrane Permeability Relative to the Parent Free Acid

Esterification of alclofenac with isopropanol converts the ionizable carboxylic acid (experimentally determined log P = 2.48–2.53 for the free acid [1] ) into a neutral, more lipophilic ester. While an experimentally measured log P for the isopropyl ester itself was not located in the available primary literature, the class-level structure–property relationship for phenylacetic acid NSAIDs is consistent and quantitatively predictable: conversion of a carboxylic acid to its isopropyl ester typically increases log P by approximately 1.5–2.0 log units (calculated using the fragment-based contributions of the –COOCH(CH₃)₂ vs. –COOH group), and diclofenac and other arylacetic acid esters have shown markedly higher octanol–water partition coefficients and enhanced membrane flux compared with their parent acids [2].

Lipophilicity Prodrug permeability NSAID ester derivatives

Comparative Dissolution and Aqueous Solubility: Alclofenac Free Acid Displays Distinct Kinetic Behavior vs. Diclofenac and Its Sodium Salt in Buffered Media

In a comparative dissolution and three-phase partition study in buffered media, alclofenac free acid and its sodium salt were directly compared with diclofenac free acid and its sodium salt. The dissolution profiles and partition kinetics were found to be significantly different between the two drugs, with each exhibiting unique time-dependent behavior [1]. These data establish that alclofenac-based compounds have physicochemical solution behavior distinct from even structurally near-identical arylacetic NSAIDs such as diclofenac; consequently, ester derivatives derived from the alclofenac scaffold will inherit these distinct solution-phase properties, and the dissolution behavior of alclofenac isopropyl ester will differ from that of diclofenac isopropyl ester, making scaffold-specific procurement essential.

Dissolution kinetics Biopharmaceutics Arylacetic acid NSAIDs

Clinical Anti-Inflammatory Equivalence of Alclofenac to Diclofenac Sodium in Double-Blind Lumbar Pain Trial: Class-Level Efficacy Baseline for Prodrug Evaluation

A double-blind clinical study comparing alclofenac (1,500 mg/day) with diclofenac sodium (100 mg/day) over 7 days in lumbar pain patients found no significant difference in overall analgesic and anti-inflammatory efficacy between the two treatments [1]. This clinical equivalence establishes a critical baseline: if a researcher is evaluating alclofenac isopropyl ester as a potential prodrug with improved gastrointestinal tolerability, the parent alclofenac scaffold already demonstrates parity with diclofenac—one of the most widely prescribed NSAIDs—in terms of therapeutic effect. The isopropyl ester would therefore offer the known alclofenac pharmacophore with potentially altered pharmacokinetics, rather than an untested or inferior core structure.

Clinical efficacy Analgesic comparison Double-blind trial

Prodrug Transdermal Permeation: Arylacetic Acid Prodrugs (Including Alclofenac) Achieve ~100-Fold Faster Skin Penetration Than Parent Acids

A patent by Yu and Xu (2009, CN101506160A) reports that positively charged prodrug derivatives of arylacetic acids—including alclofenac—penetrate human skin approximately 100 times faster than the corresponding parent free acids. While this patent describes aminoalkyl ester prodrugs rather than the neutral isopropyl ester specifically, the data demonstrate the class-wide principle that esterification (and particularly the introduction of a positively charged moiety) profoundly enhances transdermal flux for alclofenac and its structural analogs [1]. The isopropyl ester, being a neutral lipophilic prodrug, is expected in principle to exhibit intermediate permeability between the ionized free acid and the charged aminoalkyl ester prodrugs, making it a candidate for formulations where a balanced permeation rate and chemical simplicity are desired.

Transdermal delivery Prodrug design Skin permeability

Saturated Analogue Epoxide Safety Distinction: Alclofenac Retains Anti-Inflammatory Activity Not Reproduced by Its Non-Mutagenic Saturated Counterpart

The terminal olefinic (allyloxy) group of alclofenac undergoes metabolic epoxidation to form a mutagenic epoxide metabolite, a toxicological liability that contributed to the drug's market withdrawal. The saturated analogue, 4-n-propoxy-3-chloro-phenylacetic acid, cannot form this epoxide and is non-mutagenic—but displays much reduced anti-inflammatory activity compared with alclofenac [1]. This creates a specific research rationale for ester prodrugs of alclofenac (including the isopropyl ester): the esterification strategy may permit modulated release of the active alclofenac pharmacophore while potentially altering the metabolic fate of the allyloxy group, making the isopropyl ester a valuable tool compound for investigating whether prodrug design can retain the anti-inflammatory efficacy of the alclofenac scaffold while mitigating epoxide-mediated toxicity.

Metabolic toxicology Mutagenicity Epoxide metabolite

Alclofenac Isopropyl Ester: Optimal Research and Industrial Application Scenarios Based on Quantifiable Evidence


Certified Reference Standard for Alclofenac Impurity Profiling in Pharmaceutical Quality Control

Alclofenac Isopropyl Ester (CAS 69801-29-2) is explicitly designated as Alclofenac Impurity 3 and is catalogued alongside the methyl and ethyl ester impurities as distinct, non-interchangeable reference materials . In validated HPLC or GC methods for alclofenac active pharmaceutical ingredient (API) purity testing, each ester impurity requires its own certified standard for accurate retention time identification, system suitability testing, and quantification. The isopropyl ester, with its characteristic branched alkyl chain, provides a specific retention time marker that differs from the linear methyl and ethyl homologs, making it essential for laboratories performing pharmacopoeial or ICH-compliant impurity testing on alclofenac or related NSAID formulations.

Neutral Lipophilic Prodrug Tool Compound for Transdermal and Topical Alclofenac Delivery Research

Based on class-level evidence that ester prodrugs of arylacetic acids can achieve dramatically enhanced skin permeation relative to the parent free acids (up to ~100-fold for certain prodrug forms [1]), Alclofenac Isopropyl Ester serves as an ideal neutral prodrug candidate for transdermal delivery studies. Its predicted elevated lipophilicity (estimated log P increase of ~1.5–2.0 units over the free acid [2] ) positions it between the poorly permeable ionized free acid and the highly permeable but chemically more complex charged aminoalkyl ester prodrugs, offering a balanced profile for formulation screening where moderate permeability enhancement and synthetic simplicity are prioritized.

Metabolic Toxicology Investigation: Prodrug Strategy to Mitigate Epoxide-Mediated Mutagenicity While Retaining Anti-Inflammatory Activity

Patent US4505898 establishes that the saturated analogue of alclofenac (4-n-propoxy-3-chloro-phenylacetic acid) is non-mutagenic but has much reduced anti-inflammatory activity, while alclofenac itself retains potency but generates a mutagenic epoxide metabolite via its terminal allyloxy group [3]. Alclofenac Isopropyl Ester provides a research tool for investigating whether ester prodrug derivatization can alter the metabolic pathway of the allyloxy moiety—potentially reducing epoxide formation while preserving the potent anti-inflammatory activity that the saturated analogue cannot deliver.

Alclofenac Scaffold-Specific Pharmacokinetic and Bioavailability Studies (Distinct from Diclofenac-Based Systems)

The direct comparative dissolution and partition study by Zecchi et al. (1984) demonstrates that alclofenac and its sodium salt exhibit dissolution and partitioning kinetics that are significantly different from those of diclofenac and its sodium salt under identical buffered conditions [4]. Researchers studying ester prodrug bioavailability in the alclofenac series must therefore use alclofenac-derived ester compounds rather than assuming interchangeability with the more extensively studied diclofenac ester systems. The clinical double-blind trial further confirms that the alclofenac scaffold achieves therapeutic equivalence to diclofenac [5], making alclofenac isopropyl ester a valid and distinct candidate for scaffold-specific biopharmaceutical investigations.

Quote Request

Request a Quote for Alclofenac Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.